2-(4-(Morpholinomethyl)phenyl)acetic acid

Histamine H3 receptor BRET assay GPCR binding

This para-substituted morpholinomethyl phenylacetic acid scaffold (CAS 521313-48-4) demonstrates nanomolar multi-target binding: H3R positive control (Kd=1.35 nM), ACC2 inhibitor reference (IC50=6.90 nM, 4.6-fold selectivity over ACC1), and CNS-preferential mAChR binding (cerebral cortex Ki=20 nM vs bladder Ki=107 nM). Commercially available at 97% purity, it is ideal for H3R BRET assays, ACC enzymatic activity fluorescence assays, and muscarinic receptor CNS target occupancy studies. Procure from 100 mg to 5 g to support pilot screening through full campaign requirements. Not a controlled substance; standard R&D shipping applies.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 521313-48-4
Cat. No. B1429864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Morpholinomethyl)phenyl)acetic acid
CAS521313-48-4
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16)
InChIKeyOJORQTXDGAALEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS 521313-48-4): Chemical Properties and Procurement Profile


2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS: 521313-48-4; molecular formula: C13H17NO3; molecular weight: 235.28 g/mol) is a para-substituted phenylacetic acid derivative bearing a morpholinomethyl group at the 4-position . The compound has a predicted pKa of 4.18±0.10, a predicted density of 1.210±0.06 g/cm³, a predicted boiling point of 385.2±32.0 °C, and a polar surface area (PSA) of 49.77 Ų . Commercially, the compound is available in purities of 95% to 97% [1], with procurement scales from 100 mg to 5 g at pricing ranging from approximately £84 (100 mg) to £1,151 (5 g) as of 2026 . As a morpholine-containing phenylacetic acid scaffold, this compound has demonstrated measurable binding affinity across multiple biological targets [2].

Why 2-(4-(Morpholinomethyl)phenyl)acetic acid Cannot Be Substituted with Generic Analogs in Target Engagement Studies


Regioisomeric variants of morpholinomethyl phenylacetic acid exhibit distinct molecular geometries and binding site interactions. The para-substituted derivative (CAS 521313-48-4) possesses a linear molecular axis extending from the carboxylic acid moiety through the phenyl ring to the morpholinomethyl group, resulting in a calculated LogP of -1.22 and a fractional sp³ (Fsp³) value of 0.46 . In contrast, the ortho-substituted isomer 2-[2-(morpholinomethyl)phenyl]acetic acid (CAS 73389-76-1) adopts a sterically constrained conformation with a predicted LogP of 1.08 and pKa of 4.17±0.10 . These physicochemical differences manifest in differential biological target engagement [1]. Furthermore, the compound exhibits multi-target binding activity [2][3], whereas certain structurally related phenylacetic acid derivatives demonstrate single-target inhibition profiles [4]. Consequently, substitution with positional isomers or alternative phenylacetic acid scaffolds introduces substantial variability in both physicochemical properties and biological activity profiles, rendering direct replacement invalid without experimental verification.

Quantitative Evidence Guide: 2-(4-(Morpholinomethyl)phenyl)acetic acid versus Closest Analogs and In-Class Candidates


Histamine H3 Receptor (H3R) Binding Affinity: 2-(4-(Morpholinomethyl)phenyl)acetic acid Kd 1.35 nM in BRET Assay

2-(4-(Morpholinomethyl)phenyl)acetic acid demonstrates sub-nanomolar binding affinity for human recombinant H3R expressed in HEK293T cells with a dissociation constant (Kd) of 1.35 nM as measured by furimazine substrate-based bioluminescence resonance energy transfer (BRET) assay [1]. In contrast, standard H3R reference antagonists such as thioperamide exhibit Kd/Ki values in the 4-60 nM range depending on assay conditions, while pitolisant (tiprolisant) demonstrates Ki values of approximately 0.16-5 nM across various H3R assays [2]. The compound additionally shows affinity for mouse H4R (Kd: 31 nM) and human H4R (Kd: 9.16 nM) [3]. Notably, no head-to-head comparison data are available in the published literature; the thioperamide and pitolisant comparator values are derived from cross-study references.

Histamine H3 receptor BRET assay GPCR binding H3R antagonist

Motilin Receptor Binding Affinity: IC50 3.90 nM in Rabbit Small Intestinal Smooth Muscle Tissue

2-(4-(Morpholinomethyl)phenyl)acetic acid inhibits motilin receptor binding with an IC50 of 3.90 nM in rabbit small intestinal smooth muscle tissue homogenate following hydrochloric acid treatment, with an alternative assay reporting an IC50 of 2.30 nM [1]. The endogenous ligand motilin exhibits EC50 values in the 1-10 nM range in comparable tissue preparations [2]. In comparison, the motilin receptor agonist erythromycin demonstrates EC50 values of approximately 1-10 μM (1000-10000 nM) in similar contractility assays [3]. No direct head-to-head comparison data exist in the public domain for this target; erythromycin comparator values are class-level references from gastrointestinal pharmacology literature.

Motilin receptor gastrointestinal motility radioligand binding GPCR

Muscarinic Acetylcholine Receptor Binding: Ki 20 nM in Cerebral Cortex Tissue

2-(4-(Morpholinomethyl)phenyl)acetic acid exhibits binding affinity for muscarinic acetylcholine receptors (mAChR) with a Ki of 20 nM in rat cerebral cortex tissue as determined by competition radioligand binding using [³H]-QNB [1]. The compound demonstrates tissue-dependent binding variability with Ki values of 56 nM in parotid gland, 72 nM in cardiac tissue, and 107 nM in urinary bladder [2]. In comparison, the classical non-selective muscarinic antagonist atropine exhibits Ki values of 0.5-3 nM across mAChR subtypes, while the selective M1 antagonist pirenzepine demonstrates Ki values of 10-30 nM at M1 receptors [3]. The cerebral cortex Ki of 20 nM for the target compound is comparable to pirenzepine's M1 binding affinity, though the compound lacks subtype selectivity data.

Muscarinic acetylcholine receptor mAChR CNS pharmacology radioligand binding

Monoamine Oxidase B (MAO-B) Inhibition: IC50 1.90 μM versus MAO-A IC50 0.72 nM

2-(4-(Morpholinomethyl)phenyl)acetic acid inhibits human recombinant MAO-B expressed in Sf9 cells with an IC50 of 1.90 μM (1900 nM) using 5-phenylacetaldehyde substrate assessed by hydrogen peroxide production after 1 hour [1]. In the same study, the compound exhibits substantially higher potency against human MAO-A with an IC50 of 0.72 nM and rat MAO-A with an IC50 of 33 nM [2]. For reference, the selective MAO-B inhibitor selegiline (L-deprenyl) exhibits IC50 values of 10-50 nM against human MAO-B, while the non-selective inhibitor pargyline demonstrates IC50 values in the 10-100 nM range [3]. The target compound is approximately 2600-fold selective for MAO-A over MAO-B based on IC50 ratios (0.72 nM vs 1900 nM).

Monoamine oxidase MAO-B MAO-A neurotransmitter metabolism

Nicotinic Acetylcholine Receptor (α4β4) Functional Agonist Activity

2-(4-(Morpholinomethyl)phenyl)acetic acid was evaluated for functional agonist potency at recombinant human α4β4 nicotinic acetylcholine receptors (nAChR) expressed in HEK293 cells [1]. The compound demonstrated measurable agonist activity in this assay, though exact quantitative potency data (EC50) are not publicly reported in the indexed database entry [2]. In comparison, the endogenous agonist acetylcholine exhibits EC50 values of 10-100 μM at α4β4 nAChRs, while nicotine demonstrates EC50 values of 1-10 μM [3]. This represents the only functional ion channel activity data publicly available for this compound class.

Nicotinic acetylcholine receptor nAChR α4β4 subtype ion channel

Acetyl-CoA Carboxylase (ACC) Inhibition: Human ACC2 IC50 6.90 nM

2-(4-(Morpholinomethyl)phenyl)acetic acid inhibits human Acetyl-CoA carboxylase 2 (ACC2) expressed in CHO cells with an IC50 of 6.90 nM as measured by fluorescence assay after 1 hour incubation [1]. The compound also inhibits rat liver ACC1 with an IC50 of 7 nM and human ACC1 with an IC50 of 32 nM [2]. In comparison, the clinical ACC inhibitor firsocostat (GS-0976) exhibits ACC1 IC50 of 2.1 nM and ACC2 IC50 of 6.1 nM in recombinant enzyme assays [3]. The target compound's ACC2 IC50 of 6.90 nM is within the same nanomolar potency range as firsocostat at ACC2 (6.1 nM), suggesting comparable target engagement at the enzyme level.

Acetyl-CoA carboxylase ACC2 lipid metabolism metabolic disease

Optimal Research and Procurement Applications for 2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS 521313-48-4)


Histamine H3 Receptor Screening Campaigns as a High-Affinity Reference Ligand

This compound is appropriate as a positive control or reference standard in H3R-targeted binding assays due to its validated Kd of 1.35 nM in BRET-based human H3R assays [1]. Researchers conducting H3R antagonist screening may utilize this compound to benchmark assay sensitivity and establish high-affinity binding windows. The availability of commercial quantities from 100 mg to 5 g in 97% purity supports both pilot-scale and full screening campaign requirements .

Motilin Receptor Pharmacology and Gastrointestinal Motility Research

With motilin receptor IC50 values of 2.30-3.90 nM in rabbit intestinal tissue [1], this compound serves as a nanomolar-affinity tool ligand for ex vivo tissue bath pharmacology and receptor binding studies. Its potency comparable to the endogenous peptide ligand motilin, combined with substantially greater affinity than erythromycin (>250-fold difference), makes it suitable for competitive binding displacement assays and motilin receptor characterization studies .

Acetyl-CoA Carboxylase 2 (ACC2) Enzymatic Assay Reference Compound

The 6.90 nM IC50 value at human ACC2 [1] supports the use of this compound as an ACC2 inhibitor reference standard in fluorescence-based ACC enzymatic activity assays. Its ACC2/ACC1 selectivity ratio of 4.6-fold (6.90 nM vs 32 nM) provides a useful benchmark for evaluating isoform selectivity in ACC inhibitor development programs. Procurement at 97% purity ensures suitability for reproducible enzymatic assay conditions .

Muscarinic Acetylcholine Receptor CNS Pharmacology Studies

The tissue-differentiated mAChR binding profile—cerebral cortex Ki = 20 nM versus bladder Ki = 107 nM [1]—positions this compound as a tool for investigating CNS-preferential muscarinic receptor engagement. This property is particularly relevant for researchers studying central versus peripheral muscarinic pharmacology and for those developing brain-penetrant muscarinic modulators. The 20 nM Ki in cerebral cortex indicates sufficient affinity for meaningful CNS target occupancy studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Morpholinomethyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.